molecular formula C30H35NO11 B217356 (7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 105026-50-4

(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B217356
CAS No.: 105026-50-4
M. Wt: 585.6 g/mol
InChI Key: OPBPMGYBSDKJBT-DQHLZUIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione is a potent antibacterial agent known for its efficacy against a broad spectrum of bacterial pathogens. It belongs to the class of antibiotics that inhibit bacterial cell wall synthesis, making it a valuable tool in the fight against bacterial infections. This compound has garnered significant attention due to its unique structure and mechanism of action, which differentiate it from other antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, followed by the introduction of functional groups that enhance its antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents, often under reflux conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.

Scientific Research Applications

(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in the study of antibiotic synthesis and reaction mechanisms.

    Biology: It is employed in the study of bacterial cell wall synthesis and the development of antibiotic resistance.

    Medicine: It is used in the treatment of bacterial infections, particularly those caused by multi-drug resistant strains.

    Industry: It is used in the development of new antibacterial agents and the formulation of pharmaceutical products.

Mechanism of Action

(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The molecular targets of this compound include various PBPs, and its action disrupts key pathways involved in cell wall biosynthesis.

Comparison with Similar Compounds

(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione is unique in its structure and mechanism of action compared to other antibiotics. Similar compounds include:

    Penicillins: These antibiotics also inhibit cell wall synthesis but have a different core structure.

    Cephalosporins: These antibiotics share a similar mechanism of action but differ in their chemical structure and spectrum of activity.

    Carbapenems: These antibiotics are known for their broad-spectrum activity and resistance to beta-lactamases, but they have a different core structure compared to this compound.

This compound stands out due to its unique structure, which confers specific advantages in terms of stability and efficacy against resistant bacterial strains.

Properties

CAS No.

105026-50-4

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

IUPAC Name

(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C30H35NO11/c1-3-30(39)12-17(42-18-11-15(24(33)13(2)41-18)31-7-9-40-10-8-31)20-23(29(30)38)28(37)21-22(27(20)36)26(35)19-14(25(21)34)5-4-6-16(19)32/h4-6,13,15,17-18,24,29,32-33,36-39H,3,7-12H2,1-2H3/t13-,15-,17-,18-,24+,29+,30+/m0/s1

InChI Key

OPBPMGYBSDKJBT-DQHLZUIQSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N6CCOCC6)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O

Synonyms

3'-deamino-3'-morpholino-13-deoxy-10-hydroxycarminomycin
KRN 8602
KRN-8602
morpholinoanthracycline MX-2
morpholinoanthracycline MX2
MX-2

Origin of Product

United States

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